Ethyl benzimidate hydrochloride (CAS 5333-86-8) is the hydrochloride salt of ethyl benzimidate, an imino ester. Commonly known as a Pinner salt, it is a stable, crystalline intermediate formed through the acid-catalyzed reaction of benzonitrile and ethanol. [1] This compound serves as a crucial and versatile precursor in organic synthesis, primarily for the preparation of amidines, orthoesters, and various nitrogen-containing heterocycles by reaction with nucleophiles like ammonia, amines, or water. [REFS-2, REFS-3] Its utility stems from its role as a reliable and handleable source of the reactive benzimidate moiety.
Substituting Ethyl benzimidate hydrochloride with its free base, the corresponding methyl analog (methyl benzimidate hydrochloride), or other related precursors is often unviable for process-driven applications. The hydrochloride salt form provides critical stability for storage and handling, as the free base is highly susceptible to hydrolysis. [1] Furthermore, the choice of the ethyl versus the methyl group is not trivial; it imparts measurable differences in properties such as hydrolytic stability and potentially solubility, which can directly influence reaction kinetics, byproduct formation, and the reproducibility of a synthetic protocol. [2] These differences make the precise form and alkyl ester a critical specification for ensuring process control and achieving consistent yields.
Ethyl vs. methyl ester alters electrophilicity and hydrolysis rate, shifting reaction kinetics and yield.
Hydrochloride salt form differs: methyl analog may require stringent cold-chain storage, while target remains stable at ambient conditions.
Variations in pKa' (e.g., nitro-substituted analog) shift the pH-rate maximum, impacting buffer selection and selectivity.
Unlike the corresponding free base, Ethyl benzimidate hydrochloride is a stable, crystalline solid that often precipitates directly from the Pinner reaction mixture. [1] This property simplifies its isolation via filtration and provides a material with improved shelf-life and handling characteristics, mitigating the risk of premature hydrolysis that can occur with the reactive, non-salt form. [2] This makes the hydrochloride salt the preferred form for applications requiring a reliable, storable, and accurately weighable reagent.
| Evidence Dimension | Physical Form & Stability |
| Target Compound Data | Crystalline, handleable solid |
| Comparator Or Baseline | Ethyl benzimidate (free base): Reactive, prone to hydrolysis |
| Quantified Difference | Qualitatively significant improvement in stability and process handling |
| Conditions | Standard laboratory storage and synthesis conditions |
This ensures batch-to-batch reproducibility and material integrity, reducing process failures due to reactant degradation.
The choice of an ethyl over a methyl group has a quantifiable impact on hydrolytic stability. In a comparative study on the analogous benzoate esters, which share a similar susceptibility to hydrolysis at the carbonyl/imino carbon, the ethyl ester was found to be less stable than the methyl ester. In rat liver microsomes, ethyl benzoate hydrolyzed with a half-life (t1/2) of 12 minutes, which was 20% faster than the 15-minute half-life observed for methyl benzoate. [1] This suggests that Ethyl benzimidate may offer a different kinetic profile in aqueous or biological systems compared to its methyl counterpart.
| Evidence Dimension | Hydrolytic Half-Life (t1/2) |
| Target Compound Data | Analog (Ethyl Benzoate): 12 minutes |
| Comparator Or Baseline | Analog (Methyl Benzoate): 15 minutes |
| Quantified Difference | 20% shorter half-life (faster hydrolysis) |
| Conditions | Rat liver microsomes, as a model for esterase-catalyzed hydrolysis |
For syntheses in aqueous media or biological applications, selecting the ethyl ester provides a different reactivity and degradation profile, which can be critical for reaction control or achieving a desired biological effect.
Ethyl benzimidate hydrochloride is a cornerstone reagent for the Pinner reaction, a robust and widely-used method for converting nitriles into valuable downstream products. [1] Its direct synthesis from benzonitrile and ethanol under anhydrous HCl provides a reliable route to this key intermediate. The subsequent reaction of the isolated Pinner salt with amines or ammonia is a standard, high-yielding pathway to substituted amidines, which are immediate precursors for therapeutically relevant heterocycles like pyrimidines and 1,2,4-triazoles. [2] Using the well-characterized ethyl benzimidate hydrochloride avoids the need for in-situ generation, providing greater control over stoichiometry and reaction conditions.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Direct, isolable precursor for amidine and heterocycle synthesis |
| Comparator Or Baseline | In-situ generation or alternative multi-step routes |
| Quantified Difference | Improved process control and reliability in established synthetic protocols |
| Conditions | Anhydrous conditions for Pinner reaction and subsequent ammonolysis |
Procuring this specific intermediate allows chemists to leverage established, high-yielding protocols for complex molecule synthesis, enhancing process reliability and efficiency.
This compound is the designated choice for multi-step syntheses of pharmaceutical scaffolds where a stable, storable, and easily handled amidine precursor is required. Its use is central to established protocols for creating substituted pyrimidines and thiazolines, where its consistent quality and reactivity ensure reproducible outcomes. [1]
Based on evidence from analogous esters, this reagent is suitable for applications where a faster hydrolytic rate compared to the methyl analog is desired. [2] This is relevant in the development of soft drugs, prodrugs, or in syntheses where the timed release of the active benzimidate species in an aqueous environment is a critical process parameter.
In process chemistry and scale-up operations, the crystalline nature of Ethyl benzimidate hydrochloride offers significant advantages. It allows for straightforward isolation, purification, and storage, de-risking the manufacturing process by ensuring the stability and purity of a key starting material, in contrast to using the unstable free base. [3]
Irritant